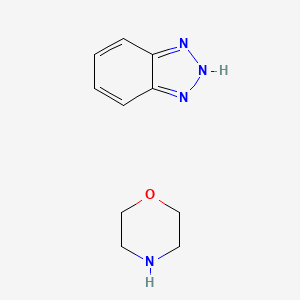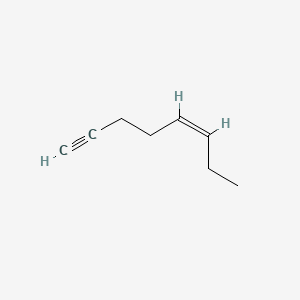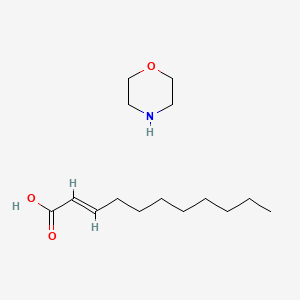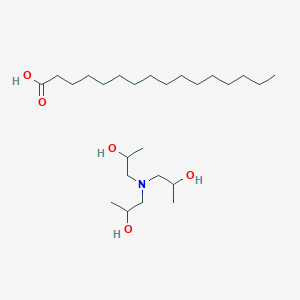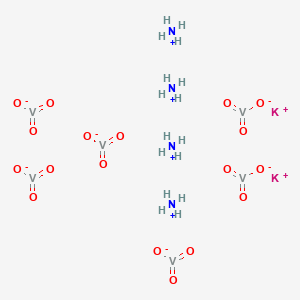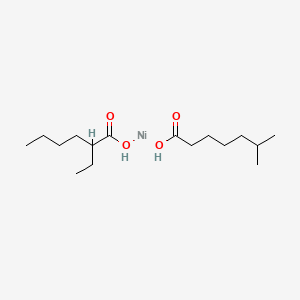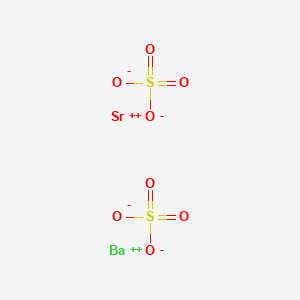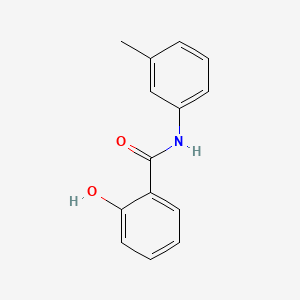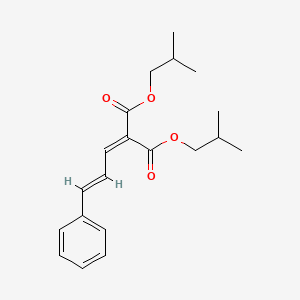
Bis(2-methylpropyl) (3-phenylallylidene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylpropyl) (3-phenylallylidene)malonate is an organic compound with the molecular formula C20H26O4 and a molecular weight of 330.41804 . This compound is known for its unique structure, which includes a malonate ester group and a phenylallylidene moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl) (3-phenylallylidene)malonate typically involves the reaction of malonic acid derivatives with appropriate alkylating agents. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylpropyl) (3-phenylallylidene)malonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Bis(2-methylpropyl) (3-phenylallylidene)malonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bis(2-methylpropyl) (3-phenylallylidene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to bis(2-methylpropyl) (3-phenylallylidene)malonate include:
- Diethyl malonate
- Dimethyl malonate
- Diisopropyl malonate
Uniqueness
What sets this compound apart from these similar compounds is its unique phenylallylidene moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other malonate derivatives may not be suitable .
Propiedades
Número CAS |
93820-05-4 |
|---|---|
Fórmula molecular |
C20H26O4 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) 2-[(E)-3-phenylprop-2-enylidene]propanedioate |
InChI |
InChI=1S/C20H26O4/c1-15(2)13-23-19(21)18(20(22)24-14-16(3)4)12-8-11-17-9-6-5-7-10-17/h5-12,15-16H,13-14H2,1-4H3/b11-8+ |
Clave InChI |
UYXJOXINCKDHDM-DHZHZOJOSA-N |
SMILES isomérico |
CC(C)COC(=O)C(=C/C=C/C1=CC=CC=C1)C(=O)OCC(C)C |
SMILES canónico |
CC(C)COC(=O)C(=CC=CC1=CC=CC=C1)C(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


